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Compound of Interest

Compound Name: 5-Formyl-2-methoxybenzoic acid

Cat. No.: B1276804 Get Quote

For researchers, scientists, and professionals in drug development, the precise structural

elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR)

spectroscopy remains the gold standard for this purpose. This guide provides a comparative

analysis of ¹H and ¹³C NMR data for various substituted benzoic acids, offering a framework for

understanding the influence of substituent effects on chemical shifts.

While experimental ¹H and ¹³C NMR data for 5-Formyl-2-methoxybenzoic acid are not readily

available in public-domain literature, this guide presents data for structurally related analogs to

provide valuable comparative insights. The presented data for benzoic acid and its methoxy-

substituted derivatives can aid researchers in predicting, interpreting, and verifying the spectra

of similar compounds.

Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR spectral data for selected benzoic acid

derivatives. These compounds serve as valuable alternatives for understanding the

spectroscopic properties of 5-Formyl-2-methoxybenzoic acid due to their structural

similarities. The data highlights how the position and nature of substituents on the benzene ring

influence the chemical shifts of protons and carbons.

Table 1: ¹H NMR Data for Benzoic Acid Derivatives (400 MHz, DMSO-d₆)
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Compound
Aromatic Protons
(δ, ppm)

Methoxy Protons
(δ, ppm)

Carboxyl Proton (δ,
ppm)

Benzoic Acid
7.95 (d, 2H), 7.63 (t,

1H), 7.52 (t, 2H)
- ~13.0 (br s, 1H)

3-Methoxybenzoic

Acid

7.50-7.40 (m, 2H),

7.35 (t, 1H), 7.10 (m,

1H)

3.79 (s, 3H) ~13.0 (br s, 1H)

4-Methoxybenzoic

Acid

7.89 (d, J=8.8 Hz,

2H), 6.98 (d, J=8.8

Hz, 2H)

3.82 (s, 3H) 12.75 (s, 1H)

3,4,5-

Trimethoxybenzoic

Acid[1]

7.25 (s, 2H)[1]
3.84 (s, 6H), 3.74 (s,

3H)[1]
12.95 (s, 1H)[1]

Table 2: ¹³C NMR Data for Benzoic Acid Derivatives (100 MHz, DMSO-d₆)

Compound C=O (δ, ppm)
Aromatic C (δ,
ppm)

Methoxy C (δ, ppm)

Benzoic Acid 167.7
133.3, 131.2, 129.7,

128.8
-

3-Methoxybenzoic

Acid
167.6

159.5, 132.8, 130.1,

122.0, 118.8, 114.6
55.6

4-Methoxybenzoic

Acid
167.6

163.4, 131.6, 123.3,

114.1
55.7

3,4,5-

Trimethoxybenzoic

Acid[1]

167.40[1]
153.11, 141.81,

126.38, 106.98[1]
60.55, 56.35[1]

Experimental Protocols
The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small

organic molecules like the benzoic acid derivatives discussed.
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1. Sample Preparation[1]

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in

a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to

dissolve polar compounds and the ready observation of the acidic proton.

Ensure the sample is fully dissolved. Gentle warming or sonication can be applied if

necessary.

If quantitative analysis is required, a known amount of an internal standard, such as

tetramethylsilane (TMS), can be added for chemical shift referencing (δ 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition

Insert the NMR tube into the spinner and place it in the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which ensures sharp and well-resolved

peaks.

For ¹H NMR, acquire the spectrum using appropriate parameters (e.g., pulse angle,

acquisition time, relaxation delay). Typically, a 30° or 90° pulse is used.

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single

lines for each unique carbon. A longer relaxation delay may be necessary, especially for

quaternary carbons, to ensure accurate integration if needed.

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum to obtain pure absorption line shapes.

Perform baseline correction to ensure a flat baseline across the spectrum.
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Calibrate the chemical shift scale using the solvent residual peak or the internal standard.

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Workflow Visualization
The following diagram illustrates the typical workflow for structural elucidation of a small

organic molecule using NMR spectroscopy.
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Caption: General workflow for NMR analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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